molecular formula C11H19NO3 B12312428 rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis

rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis

Cat. No.: B12312428
M. Wt: 213.27 g/mol
InChI Key: FHKOKOKLXKRPQB-UHFFFAOYSA-N
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Description

rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis is a chemical compound with the molecular formula C11H19NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method includes the use of a formylation reaction where the cyclopentyl ring is functionalized with a formyl group (–CHO). The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the –NHCOO– group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: rac-tert-butyl N-[(1R,2S)-2-carboxycyclopentyl]carbamate.

    Reduction: rac-tert-butyl N-[(1R,2S)-2-hydroxymethylcyclopentyl]carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Used in the development of new materials and chemicals, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carbamate group can also interact with biological molecules, affecting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis can be compared with other similar compounds, such as:

    rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate: Similar structure but with a hydroxyl group instead of a formyl group.

    rac-tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate: Contains an aminophenyl group, which imparts different chemical and biological properties.

    rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: Similar cyclopentyl ring but with an amino group instead of a formyl group.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(2-formylcyclopentyl)carbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)

InChI Key

FHKOKOKLXKRPQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C=O

Origin of Product

United States

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